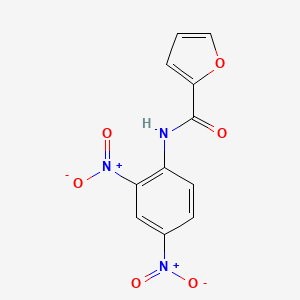![molecular formula C17H14BrN3O2 B15016265 N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 5-bromofurfural and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(5-Bromofuran-2-yl)methylideneamino]benzamide
- 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline
Uniqueness
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of both bromofuran and naphthalene moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14BrN3O2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-16-8-7-15(23-16)10-20-21-17(22)11-19-14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H,11H2,(H,21,22)/b20-10+ |
Clave InChI |
YOTHPKBZACZZJJ-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B15016198.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
